8-piperazin-1-yl-7H-purine - 2416231-58-6

8-piperazin-1-yl-7H-purine

Catalog Number: EVT-3099654
CAS Number: 2416231-58-6
Molecular Formula: C9H12N6
Molecular Weight: 204.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-piperazin-1-yl-7H-purine and its derivatives has been achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable leaving group at the 8-position of a purine derivative with piperazine. [, , , , , , , , , , , , , , , , , , , , , , , ] Specific reaction conditions, such as the choice of solvent, base, and temperature, vary depending on the desired substituents on the purine and piperazine rings.

For example, the synthesis of 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives involved a multistep protocol, with the final step being N-alkylation of 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine using various alkyl halides. [] Another study employed a Buchwald-Hartwig coupling reaction for C–N bond formation, utilizing tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium carbonate as a base to synthesize novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines. []

Molecular Structure Analysis

The molecular structure of 8-piperazin-1-yl-7H-purine derivatives has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. [, , , , , , , , , ] These studies have provided insights into the conformational preferences, bond lengths, bond angles, and intermolecular interactions of these compounds.

X-ray diffraction analysis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one revealed its structure and confirmed the successful bromine atom nucleophilic substitution reaction. [] Crystal structures have been determined for various derivatives, revealing key structural features and intermolecular interactions like hydrogen bonding and π-π stacking that influence their solid-state packing and potentially their biological activity. [, , , , , , ]

Mechanism of Action

The mechanism of action of 8-piperazin-1-yl-7H-purine derivatives is highly dependent on the specific substituents present and the target of interest. Many of these compounds exert their biological effects through interactions with various enzymes and receptors. [, , , , , , ]

For instance, certain derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted for the development of Alzheimer's disease therapeutics. [, ] This inhibition occurs through binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. [] Other derivatives have shown potent and selective inhibition of RIOK2, a kinase implicated in multiple cancers, by binding with high affinity to its active site. [] The development of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B (PKB) highlights another mechanism of action. []

Physical and Chemical Properties Analysis

The physicochemical properties of 8-piperazin-1-yl-7H-purine derivatives can vary significantly depending on the nature and position of substituents. Factors like solubility, lipophilicity (logP), and hydrogen bonding capacity can significantly influence their pharmacological profiles and potential applications. [, , , , ]

For example, the introduction of polar groups can enhance water solubility, while lipophilic groups can improve cell permeability. [, ] Understanding the relationship between structure and physicochemical properties is crucial for optimizing these compounds for specific applications.

Applications

Medicinal Chemistry:

  • Alzheimer's disease: Compounds like 8‐(piperazin‐1‐yl) imidazo [1,2‐a] pyrazine derivatives have displayed moderate inhibitory activities toward AChE, suggesting potential as therapeutic agents for AD. []
  • Cancer: Derivatives such as 4‐(piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidines [], N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives [] and CQ211 [] have shown anti-cancer activity against various cancer cell lines.
  • Antibacterial and Antifungal Agents: Alkyl substituted purines, including 6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine derivatives, have displayed notable antimicrobial activity against bacterial and fungal strains. []

Material Science:

  • Nonlinear Optical Materials: Theoretical studies on 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, a derivative of 8-piperazin-1-yl-7H-purine, suggest potential application as an optical material due to its nonlinear optical properties. []
  • Metal-Organic Frameworks (MOFs): The ability of the carboxylate group in 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydro­pyrido[2,3-d]pyrimidine-6-carb­ox­yl­ate to coordinate with metal ions has been exploited for the synthesis of MOFs, demonstrating their potential in materials science. [, , ]

3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one

  • Compound Description: This compound is a novel benzanthrone dye synthesized through a bromine atom nucleophilic substitution reaction. [] Its structure was confirmed by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. [] Additionally, its photophysical properties, such as UV-Vis and fluorescence spectroscopy, have been investigated in various organic solvents. []

Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines

  • Compound Description: This group encompasses a diverse range of novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines synthesized via the Buchwald Hartwig coupling reaction. [] This reaction utilizes Tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium carbonate as a base. []

8‐(Piperazin‐1‐yl) Imidazo[1,2‐a]Pyrazine Derivatives

  • Compound Description: This series of derivatives was designed as potential acetylcholinesterase inhibitors (AChEIs) and antioxidants for Alzheimer's disease treatment. [] Biological evaluations revealed moderate inhibitory activity against acetylcholinesterase (AChE) and radical scavenging properties. []

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated as Akt inhibitors. [] Notably, compounds 5q and 5t showed significantly improved Akt1 inhibitory potency and antiproliferative effects against LNCaP and PC-3 cell lines. []

6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine Derivatives

  • Compound Description: These novel alkyl-substituted purines were synthesized using 6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine as a key starting material. [] This core structure underwent N-alkylation with various alkyl halides, yielding compounds with potential antimicrobial activities. []

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

  • Compound Description: This arylpiperazine derivative was investigated as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment. [] Molecular docking studies indicated its binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. []

9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

  • Compound Description: This compound emerged as a potent anticancer agent from a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives. [] PP17 demonstrated good inhibitory activity against MCF-7 cells, inducing G2/M phase arrest and apoptosis. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine

  • Compound Description: These two compounds were designed as highly selective 5-HT1A receptor inhibitors. [] They were synthesized by linking a 2-MeO-Ph-piperazine moiety to the amine group of 1-adamantanamine and memantine, respectively, via a three-carbon linker. []

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

  • Compound Description: CQ211 is a highly potent and selective RIOK2 inhibitor, demonstrating excellent binding affinity (Kd = 6.1 nM) and selectivity in both enzymatic and cellular studies. [] It also exhibits potent antiproliferative activity against multiple cancer cell lines and shows promise in in vivo mouse xenograft models. []

8- (piperazin-1-yl) -1,2,3,4-tétrahydro-isoquinoline Derivatives

  • Compound Description: This patent describes a series of 8- (piperazin-1-yl) -1,2,3,4-tétrahydro-isoquinoline derivatives as modulators of the CXCR3 receptor. []

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

  • Compound Description: This compound was investigated for its potential chemical activity and binding interactions. [] Density functional theory (DFT) calculations were used to analyze its chemical activity parameters, molecular electrostatic potential (MEP), and Fukui functions. []

8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: These two compounds are structurally very similar, differing only in the nature of their central six-membered ring. [] The first compound contains a piperidine ring, while the second contains a piperazine ring. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [] Its crystal structure has been analyzed and compared to a fluorinated analog. []

3-phenylsulfonyl-8-piperazin-1-yl-quinolines

  • Compound Description: This patent describes a series of 3-phenylsulfonyl-8-piperazin-1-yl-quinoline derivatives that exhibit affinity for the 5-HT6 receptor. []

4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This series of compounds was identified as selective inhibitors of protein kinase B (PKB) through fragment-based drug discovery. [] Starting from a 7-azaindole fragment, structural elaboration guided by iterative crystallography led to the identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective PKB inhibitors with antiproliferative activity. []

8-(piperazin-1-yl)-xanthine and 8-([1,4]diazepan-1-yl)-xanthine

  • Compound Description: This patent describes novel 8-(piperazin-1-yl)-xanthine and 8-([1,4]diazepan-1-yl)-xanthine derivatives as potential therapeutic agents. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] This compound demonstrates high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []

2‐(4‐substituted piperazin‐1‐yl)1, 8 Naphthyridine 3‐Carboxylic Acids

  • Compound Description: A series of 1, 8‐naphthyridine‐3‐carboxylic acid analogs, including those with a 2‐(4‐substituted piperazin‐1‐yl) substituent, were synthesized and evaluated for their 5‐HT3 receptor antagonism and antidepressant-like activity. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces LPA levels in plasma in vivo and shows efficacy in a bleomycin-induced pulmonary fibrosis model in mice. []

Bis(4-(6-carboxy-8-ethyl-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl)piperazin-1-ium) adipate tetrahydrate

  • Compound Description: The crystal structure of this compound has been determined and reported. []

(7R)-6-Methyl-7,9-bis(prop-2-yn-1-yl)-7H,8H,9H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8-one

  • Compound Description: This compound features a seven-membered ring derived from triazepine, adopting a boat conformation in its crystal structure. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) exhibiting potent in vitro cytotoxicity and in vivo tumor regression activity. []

5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives

  • Compound Description: These compounds were synthesized from the condensation of appropriately substituted 4-piperazines with 5-chloromethyl-8-quinolinol. [] They were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains. []

4-Chloro-2-(4-piperazin-1-yl) quinazolines

  • Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity. [] They were prepared by reacting 2,4-dichloroquinazoline with different N-substituted piperazines. []

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

  • Compound Description: These novel tricyclic compounds were synthesized through a multi-step reaction sequence involving a [, , ]triazolo[5,1-f]purine framework. [] The final products were obtained by SNAr alkoxylation of the tricyclic core with various aliphatic alcohols. []
  • Relevance: Although structurally distinct from 8-piperazin-1-yl-7H-purine in their core scaffold, these compounds highlight the diverse chemical space and modifications possible within heterocyclic chemistry. The presence of a [, , ]triazolo[5,1-f]purine system, compared to the simpler purine core of 8-piperazin-1-yl-7H-purine, showcases the vast structural diversity within this field.

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic Acid Derivatives

  • Compound Description: This study focuses on the synthesis and characterization of N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid, exploring their potential as antibacterial agents. [, ]

4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Compound Description: This compound is a potent H4 receptor antagonist being investigated for allergy treatment. [] Although initially found to be mutagenic, further studies identified the piperazine moiety as the source of genotoxicity. []

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is a selective CDK4/6 inhibitor. The patent focuses on developing improved solid forms of this compound, including its crystalline free base, for enhanced pharmaceutical properties. []

Bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane

  • Compound Description: The crystal structure of this compound, characterized by its symmetrical arrangement of two 4-(2,4-dimethylphenyl)piperazin-1-yl units linked by a methane bridge, has been elucidated. []

3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: The crystal structure of this compound, containing a 4-(4-fluorophenyl)piperazin-1-yl unit attached to a 1,3,4-oxadiazole-2-thione ring system, has been determined. []

3-(4-(Substituted)-piperazin-1-yl)cinnolines

  • Compound Description: This research explored the synthesis and biological activity of a novel series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents. []

4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)- 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide

  • Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its Analogues

  • Compound Description: This series of compounds was designed as bifunctional agents exhibiting potent dopamine D2/D3 agonist activity and iron-chelating properties for potential application in Parkinson's disease treatment. []

4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines and 8-hydroxyquinoline Derivatives

  • Compound Description: This study focused on synthesizing various 4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines with different substituents at the 2-position as potential sorbitol dehydrogenase inhibitors. [] Additionally, derivatives of 8-hydroxyquinoline were also synthesized. []

Poly[[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydro­pyrido[2,3-d]pyrimidine-6-carboxyl­ato]cobalt(II)] dihydrate]

  • Compound Description: This cobalt(II) coordination polymer incorporates 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate ligands, forming a two-dimensional square grid structure stabilized by hydrogen bonds. []

Poly[[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato]manganese(II)] dihydrate]

  • Compound Description: This compound is a manganese(II) coordination polymer with 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate acting as a bridging ligand. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-Chloroprazosin hydrochloride)

  • Compound Description: 8-Chloroprazosin hydrochloride is a synthetically prepared hydrochloride salt used as an internal standard for quantifying the drug prazosin in human plasma. []

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: Peribedil is a known compound whose crystal structure has been analyzed, revealing key structural features such as the dihedral angle between the pyrimidine and benzene rings and the envelope conformation of the 1,3-dioxole fragment. []

Poly[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato]nickel(II)]

  • Compound Description: This compound is a nickel(II) coordination polymer where the 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate ligand bridges nickel(II) centers to form a two-dimensional square grid structure. []

Properties

CAS Number

2416231-58-6

Product Name

8-piperazin-1-yl-7H-purine

IUPAC Name

8-piperazin-1-yl-7H-purine

Molecular Formula

C9H12N6

Molecular Weight

204.237

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-13-7-5-11-6-12-8(7)14-9/h5-6,10H,1-4H2,(H,11,12,13,14)

InChI Key

SWCKYAOOSTZBSS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=NC=NC=C3N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.